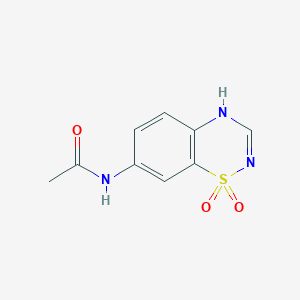
2-(4-Hydroxybutyl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxybutyl)-4-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a hydroxybutyl group attached to the phenol ring. It has various applications in scientific research and industry due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 4-chlorobutanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and improve selectivity. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反应分析
Types of Reactions
2-(4-Hydroxybutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methyl-2-butanone.
Reduction: Formation of 2-(4-hydroxybutyl)-4-methylcyclohexanol.
Substitution: Formation of 2-(4-hydroxybutyl)-4-methyl-2-nitrophenol or 2-(4-hydroxybutyl)-4-methyl-2-bromophenol.
科学研究应用
2-(4-Hydroxybutyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Hydroxybutyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the hydroxybutyl group, making it less versatile in chemical reactions.
2-(4-Hydroxybutyl)phenol: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Hydroxybutyl acrylate: Used in polymer production but lacks the aromatic ring, limiting its use in certain applications.
Uniqueness
2-(4-Hydroxybutyl)-4-methylphenol is unique due to the presence of both the hydroxybutyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
93306-52-6 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
2-(4-hydroxybutyl)-4-methylphenol |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-11(13)10(8-9)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3 |
InChI 键 |
WVGPHZQKUCUVCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


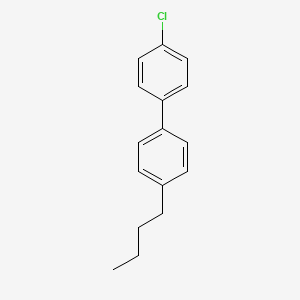
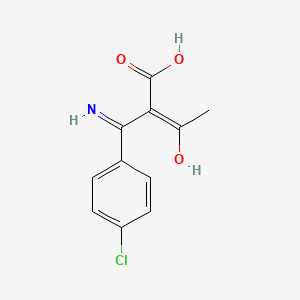
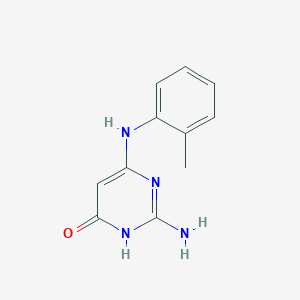
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
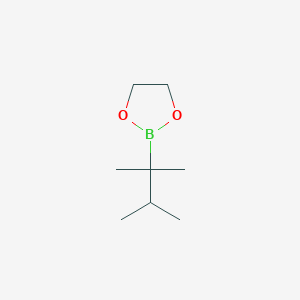

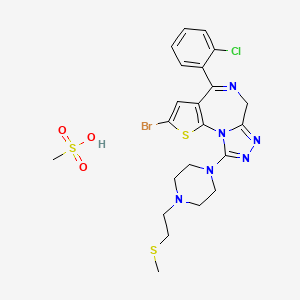

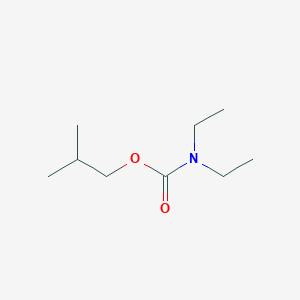
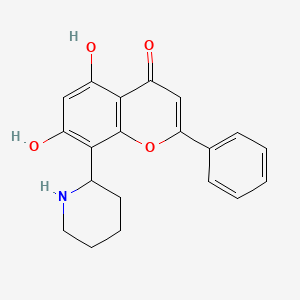

![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
